molecular formula C14H28O2Si B2684872 (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol CAS No. 2580093-78-1

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol

Cat. No.: B2684872
CAS No.: 2580093-78-1
M. Wt: 256.461
InChI Key: UYZIBJXPAOLAPW-YRGRVCCFSA-N
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Description

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[410]heptan-2-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under mild acidic conditions, revealing the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyldimethylsilyl chloride: Used for similar protecting group strategies.

    Tert-butyldiphenylsilyl chloride: Another silyl protecting group with different steric and electronic properties.

    Trimethylsilyl chloride: A smaller silyl protecting group used in various organic syntheses.

Uniqueness

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol is unique due to its bicyclic structure, which imparts specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides additional stability and protection to the hydroxyl functionality, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

(1S,2R,6R)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2Si/c1-13(2,3)17(4,5)16-10-14-9-11(14)7-6-8-12(14)15/h11-12,15H,6-10H2,1-5H3/t11-,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZIBJXPAOLAPW-YRGRVCCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12CC1CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@]12C[C@H]1CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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